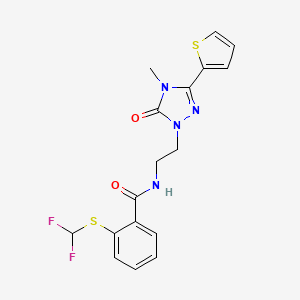
3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone: is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfone group, which is known for its stability and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves multiple steps:
-
Formation of the Imidazole Core: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzil with ammonium acetate and an aldehyde under acidic conditions to form the imidazole ring.
-
Introduction of the Sulfone Group: : The sulfone group can be introduced by oxidizing a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Attachment of the 3-fluorobenzyl Group: : The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
化学反应分析
Types of Reactions
Oxidation: The sulfone group is resistant to further oxidation, making the compound stable under oxidative conditions.
Reduction: The sulfone group can be reduced to a sulfide under strong reducing conditions, although this is less common due to the stability of the sulfone.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed on the phenyl rings.
Nucleophilic Substitution: The fluorine atom in the 3-fluorobenzyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride (for sulfone to sulfide reduction).
Electrophiles: Nitric acid (for nitration), bromine (for bromination).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Nitration: Introduction of nitro groups on the phenyl rings.
Halogenation: Introduction of halogen atoms on the phenyl rings.
Substitution: Formation of new derivatives with different substituents on the aromatic rings.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules. Its stable sulfone group makes it a useful building block in organic synthesis.
Biology: : Imidazole derivatives, including this compound, are studied for their potential biological activities. They can act as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Medicine: : The compound may be explored for its potential therapeutic properties. Imidazole derivatives are known for their roles in treating infections, inflammation, and other medical conditions.
Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its stable sulfone group.
作用机制
The mechanism of action of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone: Lacks the 3-fluorobenzyl group, which may affect its biological activity and chemical reactivity.
3-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide: Contains a sulfide group instead of a sulfone, making it less stable under oxidative conditions.
Uniqueness
- The presence of the 3-fluorobenzyl group adds unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- The sulfone group provides stability and resistance to oxidation, making the compound useful in various chemical reactions and applications.
This detailed overview provides a comprehensive understanding of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)29(27,28)16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWTSDJJUBKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
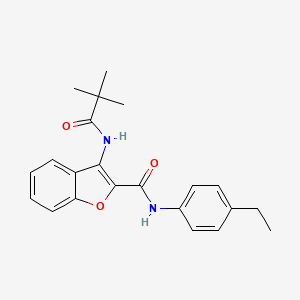
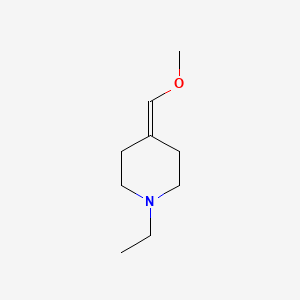
![2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2613420.png)
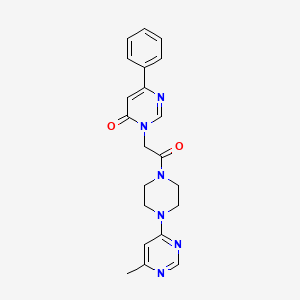
![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)
![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)
![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)
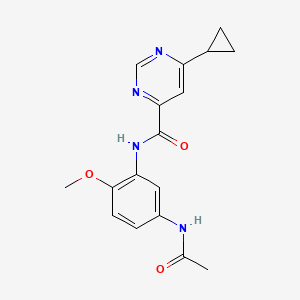
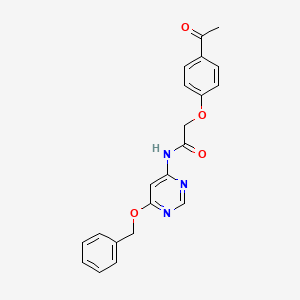
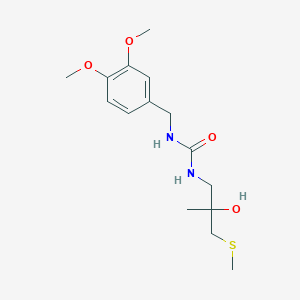
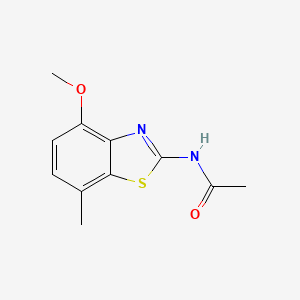
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)
